A Technical Guide to Substituted Phenylpiperazines for Research Applications: A Focus on 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride
A Technical Guide to Substituted Phenylpiperazines for Research Applications: A Focus on 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride
Abstract
The substituted phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry and pharmacology, serving as a privileged structure for targeting a wide array of central nervous system receptors. This guide provides an in-depth technical overview of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, a specific research chemical within this class. Due to the nascent stage of its public documentation, this whitepaper establishes a robust scientific framework by leveraging extensive data from its close structural analogs, primarily 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine. We will explore the synthesis, physicochemical characterization, inferred pharmacological activity, analytical methodologies, and critical safety protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical, field-proven insights required to effectively and safely utilize this compound in a research setting.
Introduction to the Phenylpiperazine Class
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in drug discovery.[1] Its unique stereoelectronic properties allow it to serve as a versatile scaffold, capable of interacting with biological targets with high affinity and specificity. When substituted with an aryl group, typically on one of the nitrogen atoms, the resulting N-arylpiperazine moiety becomes a potent pharmacophore for a variety of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[2][3][4]
1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride belongs to this distinguished class of compounds. Its structure suggests a potential for complex pharmacological activity, with the methoxy and chloro substituents on the phenyl ring expected to modulate receptor binding affinity, selectivity, and pharmacokinetic properties compared to its parent analogs. Such compounds are not naturally occurring and are synthesized for specific research purposes, often as intermediates for more complex bioactive molecules or as tool compounds to probe receptor function.[2] This guide provides the necessary technical context for its application in a research environment.
Physicochemical Properties and Characterization
Understanding the fundamental properties of a research chemical is paramount for its proper handling, formulation, and interpretation in experimental settings. The hydrochloride salt form is prevalent for piperazine derivatives as it significantly enhances aqueous solubility and improves the compound's stability and handling characteristics as a crystalline solid.[2]
While specific experimental data for 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is not widely published, its properties can be reliably inferred from its close, well-characterized analogs. The following table summarizes key physicochemical data from related compounds to provide a working baseline for researchers.
| Property | Analog: 1-(2-Methoxyphenyl)piperazine HCl | Analog: 1-(4-Methoxyphenyl)piperazine HCl[5][6] | Inferred for 1-(4-Chloro-2-methoxyphenyl)piperazine HCl |
| CAS Number | 5464-78-8 | 38869-47-5 | Not available |
| Molecular Formula | C₁₁H₁₇ClN₂O | C₁₁H₁₈Cl₂N₂O (dihydrochloride) | C₁₁H₁₆Cl₂N₂O |
| Molecular Weight | 228.72 g/mol | 265.18 g/mol | 263.15 g/mol |
| Appearance | White to off-white crystalline solid[2] | Off-white powder or crystalline solid[3][6] | Expected to be a white to off-white or brown powder |
| Melting Point | 217-219 °C | ~240 °C (decomposes) | Expected to be >200 °C |
| Solubility | Soluble in polar solvents like water and ethanol[2] | Soluble in DMSO (~30 mg/ml), PBS (~10 mg/ml)[4] | Expected to be soluble in DMSO, methanol, and water |
Synthesis and Purification: A Validated Approach
The synthesis of N-arylpiperazines is a well-established process in organic chemistry, typically revolving around the N-arylation of the piperazine core. The causality behind this choice of reaction is its efficiency and reliability in forming the critical carbon-nitrogen bond.
General Synthetic Workflow
The most common pathway involves a nucleophilic substitution reaction between piperazine (or a mono-protected variant) and a suitably activated aryl halide. The reaction is often catalyzed by a base to scavenge the HX byproduct. Following the N-arylation, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which facilitates purification by crystallization and yields a more stable final product.
Representative Experimental Protocol
This protocol is a representative, unvalidated procedure based on established methods for analogous compounds.[2] Researchers must optimize conditions and validate all results through rigorous analytical characterization.
Objective: To synthesize 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride.
Materials:
-
1-Bromo-4-chloro-2-methoxybenzene
-
Piperazine, anhydrous
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or generated with acetyl chloride in ethanol)
-
Ethyl acetate, Hexanes (for crystallization)
Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Bromo-4-chloro-2-methoxybenzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq).
-
N-Arylation: Add anhydrous toluene via syringe. Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator of reaction completion. This step is critical to prevent the formation of byproducts from overheating or incomplete conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification of Free Base: Concentrate the organic extract under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of ethanol or ethyl acetate. Slowly add a solution of hydrochloric acid (1.1 eq) with stirring.
-
Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The slurry can be stirred at 0°C to maximize yield. Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexanes, and dry in a vacuum oven.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Inferred Pharmacological Profile
Phenylpiperazines are well-documented ligands for monoamine receptors. Based on the pharmacology of its analogs, 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is predicted to interact with serotonin (5-HT) and/or dopamine (D) receptors.[2][7] Compounds like 1-(4-methoxyphenyl)piperazine are reported to have stimulant and euphoric properties, suggesting a mechanism involving serotonergic and dopaminergic antagonism or release, similar in fashion to MDMA.[3][4][6]
The specific substitution pattern (4-chloro, 2-methoxy) will fine-tune this activity. The 2-methoxy group is a common feature in ligands for the 5-HT₂ family of receptors, while the 4-chloro substitution can enhance affinity for targets like the 5-HT₂C receptor or serotonin transporter (SERT). Therefore, this compound is a valuable tool for investigating the structure-activity relationships at these key neurological targets.
Analytical Methodologies
Robust analytical methods are required to ensure the identity, purity, and stability of research chemicals. For substituted piperazines, chromatographic techniques are the gold standard.
Justification of Method Selection
The primary challenge in analyzing piperazine derivatives is the potential for co-eluting isomers or related impurities from the synthesis.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is ideal for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation.[8] For complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity.[4]
Protocol: Purity Determination by HPLC-UV
Objective: To determine the purity of a 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride sample.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or an experimentally determined λₘₐₓ)
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis (Self-Validation): The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A clean baseline and sharp, symmetrical peak shape are indicators of a good separation. The retention time should be consistent across injections.
Safety, Handling, and Storage
Substituted piperazines and their hydrochloride salts are classified as irritants. Adherence to strict safety protocols is mandatory.
| Hazard Class | GHS Statements | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation[5] | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation[5] | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation[5] | P261, P271, P304+P340 |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Use a lab coat. For bulk handling, impervious clothing may be required.[5]
-
Respiratory Protection: Handle only in a well-ventilated area or chemical fume hood.[9] If dusts are generated, use a NIOSH-approved N95 dust mask or higher.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[9][10] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.[5] Recommended storage temperature for long-term stability is often at room temperature or refrigerated.[5]
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear full PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5] Decontaminate the area with a suitable solvent like alcohol.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5][11]
References
-
Chongqing Chemdad Co. 1-(4-Methoxyphenyl)piperazine dihydrochloride. [Link]
-
Aspira Chemical. 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025-08-09). [Link]
-
CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
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